5-Amino-1,5-dimethylpiperidin-2-one;dihydrochloride
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Overview
Description
5-Amino-1,5-dimethylpiperidin-2-one;dihydrochloride is a versatile chemical compound with significant potential in various scientific research fields. Its unique molecular structure enables diverse applications, making it indispensable in pharmaceuticals, organic synthesis, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,5-dimethylpiperidin-2-one;dihydrochloride typically involves the reaction of 1,5-dimethylpiperidin-2-one with an amine source under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The dihydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1,5-dimethylpiperidin-2-one;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted piperidin-2-one derivatives.
Scientific Research Applications
5-Amino-1,5-dimethylpiperidin-2-one;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-1,5-dimethylpiperidin-2-one;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its unique structure allows it to bind to active sites of enzymes, altering their activity and influencing metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,5-dimethylpiperidin-2-one: The free base form of the compound.
1,5-Dimethylpiperidin-2-one: A precursor in the synthesis of the compound.
5-Amino-2-piperidone: A structurally related compound with similar properties.
Uniqueness
5-Amino-1,5-dimethylpiperidin-2-one;dihydrochloride stands out due to its enhanced solubility and stability as a dihydrochloride salt. This makes it more suitable for various applications, particularly in aqueous environments and industrial processes.
Properties
IUPAC Name |
5-amino-1,5-dimethylpiperidin-2-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.2ClH/c1-7(8)4-3-6(10)9(2)5-7;;/h3-5,8H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSJZNLXWGDFBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)N(C1)C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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